2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
This compound is a substituted imidazole derivative featuring a sulfanyl acetamide moiety. Its core structure includes a 1H-imidazole ring substituted at positions 2 and 5 with 4-fluorophenyl and 4-methylphenyl groups, respectively. The sulfur atom at position 4 bridges the imidazole core to an acetamide group, which is further functionalized with a 2-methoxyethyl chain on the nitrogen atom.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-14-3-5-15(6-4-14)19-21(28-13-18(26)23-11-12-27-2)25-20(24-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCSZWEURDSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclocondensation
A one-pot, three-component reaction involving 4-fluoroaniline , 4-methylbenzaldehyde , and ammonium acetate in acetic acid under reflux (120°C, 6–8 h) yields 2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole (Figure 1). The reaction proceeds via Schiff base formation, followed by cyclization facilitated by ammonium acetate.
Optimized Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Fluoroaniline | 10.0 | Amine reactant |
| 4-Methylbenzaldehyde | 10.0 | Aldehyde reactant |
| Ammonium acetate | 15.0 | Cyclizing agent |
| Acetic acid | 30 mL | Solvent and catalyst |
Mannich Reaction-Based Approach
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at the C4 position is introduced through a nucleophilic substitution reaction.
Thiolation Reaction
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-amine is treated with thiourea in the presence of hydrochloric acid (HCl, 6 M) at 80°C for 4 h, yielding the corresponding thiol intermediate. Subsequent reaction with chloroacetic acid in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at 60°C for 6 h installs the sulfanylacetate group.
Reaction Scheme
- Imidazole-4-amine + Thiourea → Imidazole-4-thiol
- Imidazole-4-thiol + Chloroacetic acid → Sulfanylacetate intermediate
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Formation of the Acetamide Side Chain
The N-(2-methoxyethyl)acetamide side chain is synthesized via a two-step protocol:
Synthesis of N-(2-Methoxyethyl)Acetamide
Acetyl chloride (1.1 equiv) is added dropwise to a solution of 2-methoxyethylamine (1.0 equiv) and triethylamine (TEA) (1.2 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred at room temperature for 12 h, yielding N-(2-methoxyethyl)acetamide after aqueous workup.
Characterization Data
Coupling with the Sulfanylacetate Intermediate
The sulfanylacetate intermediate is reacted with N-(2-methoxyethyl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) at 25°C for 24 h.
Optimized Conditions
| Reagent | Quantity (equiv) | Role |
|---|---|---|
| Sulfanylacetate | 1.0 | Electrophile |
| N-(2-Methoxyethyl)acetamide | 1.2 | Nucleophile |
| EDC | 1.5 | Coupling agent |
| NHS | 1.5 | Activator |
Yield : 60–65% after purification via flash chromatography.
Final Assembly and Purification
The coupled product is subjected to high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water 70:30) to achieve >95% purity. Critical analytical data include:
Spectroscopic Characterization
- HRMS (ESI+) : m/z calculated for C₂₇H₂₇FN₃O₂S [M+H]⁺: 500.1764; found: 500.1768.
- FT-IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Multicomponent + EDC/NHS | 65 | 95 | 32 |
| Mannich + Thiolation | 60 | 92 | 40 |
The multicomponent route offers higher efficiency, whereas the Mannich approach provides better regioselectivity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
The compound 2-{[2-(4-Fluorophenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide is of significant interest in the field of medicinal chemistry, particularly due to its potential applications in cancer therapy and other therapeutic areas. This detailed article explores its applications, focusing on scientific research findings, case studies, and relevant data.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to This compound . The imidazole moiety has been associated with significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
In a study assessing the anticancer activity of related compounds, it was found that derivatives with similar structures exhibited substantial growth inhibition in human tumor cells. For instance:
- Compound Tested : 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione
- GI50 Value : 15.72 μM against tested human tumor cells .
This suggests that compounds incorporating the imidazole structure may also demonstrate potent anticancer activity.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies using computational tools such as SwissADME have provided insights into its drug-like properties:
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 3.5 |
| Solubility | Moderate |
| Bioavailability | Predicted high |
These properties indicate that the compound could be suitable for further development as an oral therapeutic agent.
Synthesis and Derivatization
Ongoing research focuses on synthesizing new derivatives to enhance efficacy and reduce toxicity. The introduction of various substituents on the imidazole ring may yield compounds with improved biological activity.
Clinical Trials
Future clinical trials are essential to validate the preclinical findings. Investigating the safety and efficacy of these compounds in humans will be a critical step towards their potential therapeutic application.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorophenyl and methylphenyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other acetamide-containing heterocycles, as detailed below:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Core Heterocycle :
- The target compound’s imidazole core offers distinct hydrogen-bonding capabilities compared to oxadiazoles (e.g., 8g, 8t) or triazoles (e.g., compounds in ). Imidazoles exhibit aromaticity with two nitrogen atoms, enabling π-π stacking and acid-base interactions, whereas oxadiazoles are more electron-deficient, influencing their reactivity and solubility .
Fluorine’s electronegativity may also alter binding affinities in biological systems . The 2-methoxyethyl chain on the acetamide nitrogen may improve solubility in polar solvents compared to bulkier substituents like indol-3-ylmethyl groups in 8g or 8t .
Spectral and Physicochemical Properties: IR spectra of the target compound would likely show a νC=O stretch (~1660–1680 cm⁻¹), similar to oxadiazoles (8g: 1663 cm⁻¹) . However, the absence of a νC=S band (~1247 cm⁻¹) distinguishes it from triazole-thiones .
Research Findings and Implications
Synthetic Flexibility :
- Unlike oxadiazoles and triazoles synthesized via cyclization of hydrazinecarbothioamides (e.g., ), imidazoles like the target compound often require alternative routes, such as the Debus-Radziszewski reaction, to form the five-membered ring.
Tautomerism and Stability: Triazole-thiones (e.g., compounds in ) exhibit tautomerism between thiol and thione forms, which influences their reactivity.
The fluorine and methyl groups in the target compound may enhance selectivity for similar targets.
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Fluorophenyl group : Enhances lipophilicity, potentially affecting absorption and distribution.
- Imidazole ring : Known for its role in various biological processes and interactions.
- Sulfanyl linkage : May contribute to the compound's reactivity and biological activity.
- Methoxyethyl group : Can influence solubility and metabolic stability.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown effectiveness against specific cancer cell lines in vitro, indicating potential as an anticancer agent .
- Antimicrobial Activity : The presence of the imidazole moiety often correlates with antimicrobial properties. Studies have indicated that similar compounds can exhibit activity against a range of pathogens, suggesting this compound may also possess such effects .
- GABA-A Receptor Modulation : Related compounds have been investigated for their ability to modulate GABA-A receptors, which are crucial for neurotransmission. This modulation can lead to anxiolytic or sedative effects, making it a candidate for neurological applications .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
- Receptor Binding : The structural similarity to known receptor ligands suggests potential binding to various receptors, influencing signaling pathways related to cell proliferation and survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by Walid Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves three key steps: (1) formation of the imidazole ring via cyclization of glyoxal derivatives with substituted anilines under acidic conditions, (2) introduction of the sulfur-linked acetamide group through nucleophilic substitution, and (3) final functionalization of the methoxyethyl side chain. Optimal conditions include strict temperature control (60–80°C for imidazole cyclization) and pH adjustment (pH 6–7 for sulfur linkage formation) to minimize side reactions. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the imidazole ring and sulfur-acetamide linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups (e.g., C=O at ~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) and monitors reaction progress .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound in buffers spanning pH 3–9 at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). The imidazole ring and sulfur linkages are prone to hydrolysis under acidic conditions (pH <5), while the methoxyethyl group remains stable up to 60°C .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the fluorophenyl and methylphenyl groups. Cross-validate with density functional theory (DFT)-calculated NMR shifts using software like Gaussian or ORCA. For sulfur-related stereochemical ambiguities, employ X-ray crystallography with SHELXL refinement .
Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?
Molecular docking (AutoDock Vina, Glide) against imidazole-targeted enzymes (e.g., cytochrome P450 isoforms) can identify potential binding pockets. Pair this with molecular dynamics simulations (GROMACS) to assess binding stability. For SAR, synthesize analogs with modified substituents (e.g., replacing methoxyethyl with ethoxyethyl) and correlate activity data with electrostatic potential maps from DFT .
Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?
Apply response surface methodology (RSM) to evaluate factors like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Use software (Minitab, JMP) to model interactions and identify optimal conditions. For example, a central composite design revealed that 70°C and 1.2 eq. of NaH maximized sulfur linkage formation yield (82%) while minimizing byproducts .
Q. What crystallographic tools validate the compound’s stereochemistry and crystal packing?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves absolute configuration, particularly for the sulfanyl-acetamide orientation. For twinned or low-resolution data, SIR97’s direct methods improve phase determination. Pair with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
